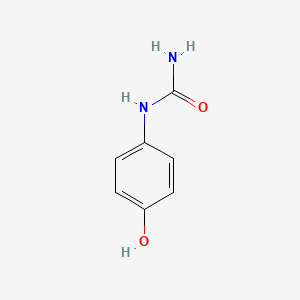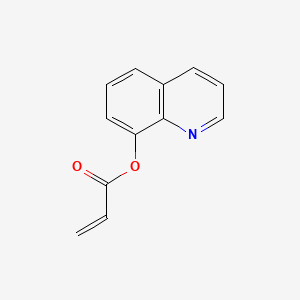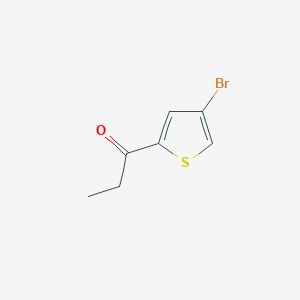
1-(4-Bromothiophen-2-yl)propan-1-one
Übersicht
Beschreibung
“1-(4-Bromothiophen-2-yl)propan-1-one” is also known as "4-Bromo-2-propionylthiophene" . It has a molecular weight of 219.1 and its molecular formula is C7H7BrOS . The IUPAC name for this compound is "1-(4-bromothiophen-2-yl)propan-1-one" .
Synthesis Analysis
The synthesis of “1-(4-Bromothiophen-2-yl)propan-1-one” can be achieved through a Claisen-Schmidt condensation reaction . In this reaction, propionyl chloride is added to a stirred solution of AlCl3 in EDC at 0°C. The reaction mixture is stirred for 20 minutes at 0°C. Then, compound 231 is added to this solution and further stirred at room temperature overnight .Molecular Structure Analysis
The molecular structure of “1-(4-Bromothiophen-2-yl)propan-1-one” can be represented by the SMILES notation: CCC(=O)C1=CC(Br)=CS1 . The InChI key for this compound is YTAOZIHQEPBPQQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1-(4-Bromothiophen-2-yl)propan-1-one” is a solid at room temperature . It has a density of 1.53g/cm3 and a boiling point of 294.9°C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a potential target .
Eigenschaften
CAS-Nummer |
36155-78-9 |
|---|---|
Produktname |
1-(4-Bromothiophen-2-yl)propan-1-one |
Molekularformel |
C7H7BrOS |
Molekulargewicht |
219.10 g/mol |
IUPAC-Name |
1-(4-bromothiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C7H7BrOS/c1-2-6(9)7-3-5(8)4-10-7/h3-4H,2H2,1H3 |
InChI-Schlüssel |
YTAOZIHQEPBPQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=CS1)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


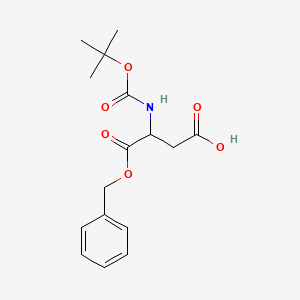
![4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B8817562.png)
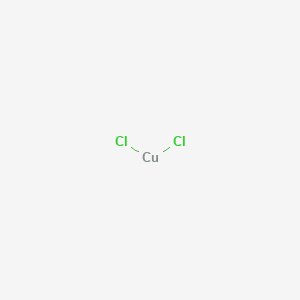
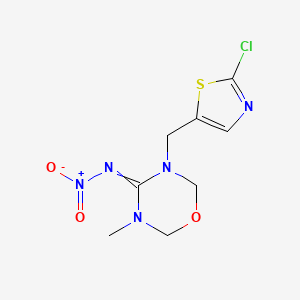

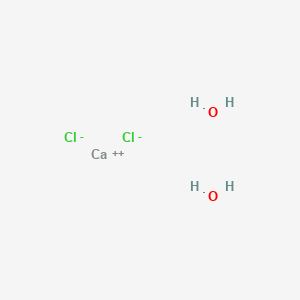

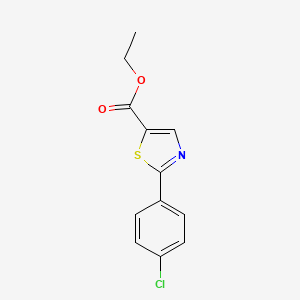
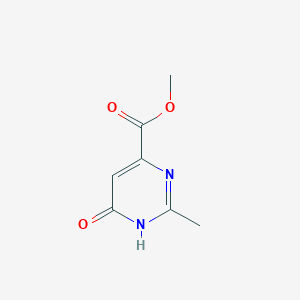
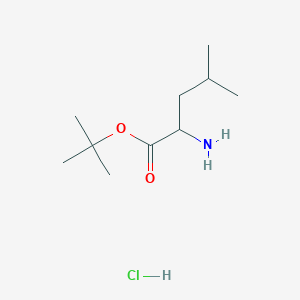
![Benzo[d]oxazol-5-ylmethanamine](/img/structure/B8817638.png)
